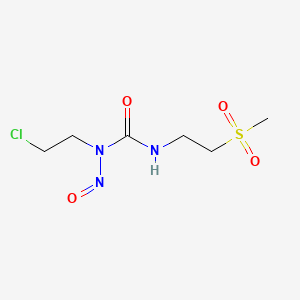

Cystemustine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La cystémostine, connue chimiquement sous le nom de N′-(2-chloroéthyl)-N-(2-(méthylsulfonyl)-éthyl)-N′-nitrosourée, est un composé chloroéthylnitrosourée. Elle a été principalement utilisée dans le traitement du mélanome, un type de cancer de la peau. L’effet antitumoral principal du composé est attribué à sa capacité à endommager l’ADN dans les mélanocytes malins, ce qui conduit à la mort cellulaire .

Applications De Recherche Scientifique

Cystemustine has been extensively studied for its antitumor properties. It has shown significant efficacy in treating melanoma by causing DNA damage in malignant cells. Additionally, it has been used in the treatment of high-grade brain tumors, such as gliomas .

In scientific research, this compound has been used to study:

Tumor cytotoxicity: Its ability to cause DNA damage and induce cell death in tumor cells.

Cell differentiation: this compound has been shown to induce redifferentiation of primary tumors and confer protection against secondary tumor growth.

Phospholipid metabolism: Alterations in phospholipid derivatives of melanocytes have been observed in this compound-treated cells.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de la cystémostine implique plusieurs étapes :

Réaction du 4-nitrophénol avec l’isocyanate de 2-chloroéthyle : Cette réaction se produit dans la pyridine, conduisant à la formation d’un carbamate activé.

Nitrosation : Le carbamate activé est ensuite nitrosé à l’aide de chlorure de nitrosyle dans la pyridine à -20 °C pour donner du N-(2-chloroéthyl)-N-nitroso-4-nitrophénylcarbamate.

Réaction avec la 2-(méthylthio)éthylamine : Cette étape se produit dans le tétrahydrofurane à température ambiante, produisant la sulfurée.

Oxydation : La sulfurée est oxydée en composé sulfonyle à l’aide de peroxyde d’hydrogène dans l’acide formique à 50 °C.

Méthodes de Production Industrielle : La production industrielle de la cystémostine suit des voies synthétiques similaires mais à plus grande échelle, assurant une grande solubilité et stabilité dans les solutions aqueuses. La production du composé est optimisée pour une bonne diffusion à travers la barrière hémato-encéphalique et dans les cellules tumorales .

Types de Réactions :

Oxydation : La cystémostine subit des réactions d’oxydation, en particulier lors de sa synthèse lorsque la sulfurée est oxydée en composé sulfonyle.

Substitution : Le composé peut participer à des réactions de substitution, comme la réaction initiale du 4-nitrophénol avec l’isocyanate de 2-chloroéthyle.

Réactifs et Conditions Courants :

Chlorure de nitrosyle : Utilisé pour les réactions de nitrosation.

Peroxyde d’hydrogène : Utilisé pour les réactions d’oxydation.

Pyridine et tétrahydrofurane : Solvants courants utilisés dans la synthèse de la cystémostine.

Principaux Produits :

Composé sulfonyle : Le produit final de l’étape d’oxydation dans la synthèse de la cystémostine.

4. Applications de Recherche Scientifique

La cystémostine a été largement étudiée pour ses propriétés antitumorales. Elle a montré une efficacité significative dans le traitement du mélanome en provoquant des dommages à l’ADN dans les cellules malignes. De plus, elle a été utilisée dans le traitement des tumeurs cérébrales de haut grade, telles que les gliomes .

En recherche scientifique, la cystémostine a été utilisée pour étudier :

La cytotoxicité tumorale : Sa capacité à endommager l’ADN et à induire la mort cellulaire dans les cellules tumorales.

La différenciation cellulaire : La cystémostine a montré qu’elle induisait la redifférenciation des tumeurs primaires et conférait une protection contre la croissance tumorale secondaire.

Le métabolisme des phospholipides : Des modifications des dérivés phospholipidiques des mélanocytes ont été observées dans les cellules traitées à la cystémostine.

Mécanisme D'action

La cystémostine exerce ses effets principalement par le biais de dommages à l’ADN. Elle provoque des réticulations interbrins d’ADN, en particulier impliquant la O6-chloroéthylguanine, ce qui conduit à l’inhibition de la réplication de l’ADN et à la mort cellulaire. De plus, la cystémostine induit d’autres effets sur les cellules tumorales, tels que des modifications de la morphologie cellulaire, de la pigmentation et du métabolisme des phospholipides .

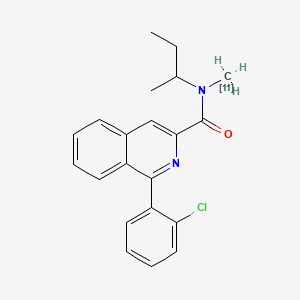

Comparaison Avec Des Composés Similaires

La cystémostine appartient à la classe des chloroéthylnitrosourées, connues pour leurs propriétés cytotoxiques. Des composés similaires comprennent :

Carmustine (BCNU) : Une autre chloroéthylnitrosourée utilisée dans le traitement des tumeurs cérébrales.

Lomustine (CCNU) : Utilisée pour traiter le lymphome de Hodgkin et les tumeurs cérébrales.

Fotemustine : Utilisée dans le traitement du mélanome métastatique.

Unicité de la Cystémostine : La cystémostine est unique en raison de sa grande solubilité et de sa stabilité dans les solutions aqueuses, ainsi que de sa capacité à pénétrer efficacement la barrière hémato-encéphalique. Elle induit également la redifférenciation des tumeurs primaires et offre une protection contre la croissance tumorale secondaire, ce qui n’est pas couramment observé avec d’autres chloroéthylnitrosourées .

Propriétés

Numéro CAS |

79955-36-5 |

|---|---|

Formule moléculaire |

C6H12ClN3O4S |

Poids moléculaire |

257.70 g/mol |

Nom IUPAC |

1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea |

InChI |

InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |

Clé InChI |

IUOVOJHLRFQQNS-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CCNC(=O)N(CCCl)N=O |

SMILES canonique |

CS(=O)(=O)CCNC(=O)N(CCCl)N=O |

| 79955-36-5 | |

Synonymes |

CMSO2EN2 cystemustine N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea |

Origine du produit |

United States |

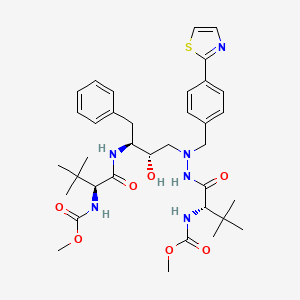

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

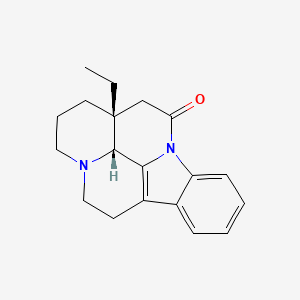

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)

![4-Bromo-6-[5-(2-fluorophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1221655.png)